molecular formula C13H17NO3 B1602567 Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate CAS No. 939758-21-1

Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B1602567
CAS No.: 939758-21-1
M. Wt: 235.28 g/mol
InChI Key: YFQZRSSPZDVWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₇NO₃. It belongs to the pyrrolidine class of heterocyclic compounds. The IUPAC name for this compound is methyl (3S,4R)-4-(4-methoxyphenyl)-3-pyrrolidinecarboxylate. It is a liquid substance with a molecular weight of 235.28 g/mol. The compound is commonly used in medicinal chemistry research and drug discovery .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common approach is the construction of the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, preformed pyrrolidine rings can be functionalized to introduce the desired substituents. The reaction conditions and stereochemistry play a crucial role in obtaining the desired compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring with a 4-(3-methoxyphenyl) substituent. The non-planarity of the pyrrolidine ring contributes to its three-dimensional coverage, allowing for efficient exploration of pharmacophore space. The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including functional group transformations, cyclizations, and derivatizations. These reactions can lead to the synthesis of novel derivatives with potential biological activities. For instance, the compound can be modified to explore its pharmacological properties and selectivity towards specific targets .

Mechanism of Action

The specific mechanism of action for Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate depends on its interactions with biological macromolecules. It may act as a ligand for receptors, enzymes, or transporters, affecting cellular processes. Further studies are needed to elucidate its precise mechanism of action .

  • Physical and Chemical Properties Analysis

    • Safety Information : The compound is harmful if ingested, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures should be taken during handling .
  • Properties

    939758-21-1

    Molecular Formula

    C13H17NO3

    Molecular Weight

    235.28 g/mol

    IUPAC Name

    methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

    InChI

    InChI=1S/C13H17NO3/c1-16-10-5-3-4-9(6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3

    InChI Key

    YFQZRSSPZDVWSK-UHFFFAOYSA-N

    SMILES

    COC1=CC=CC(=C1)C2CNCC2C(=O)OC

    Canonical SMILES

    COC1=CC=CC(=C1)C2CNCC2C(=O)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.